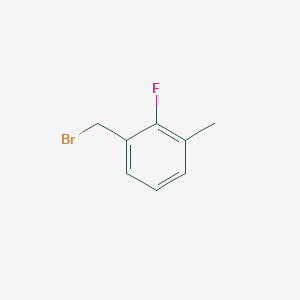

2-Fluoro-3-methylbenzyl bromide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGWFNZSJBIAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333883 | |

| Record name | 2-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151412-12-3 | |

| Record name | 2-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151412-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylbenzyl bromide, with CAS number 151412-12-3, is a halogenated aromatic compound.[1][2] Structurally, it is a derivative of toluene, featuring a fluorine atom and a bromomethyl group attached to the benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. Its utility stems from the reactive nature of the benzylic bromide, which makes it an excellent alkylating agent for introducing the 2-fluoro-3-methylbenzyl moiety into various molecular scaffolds. Understanding its physical properties is crucial for its safe handling, storage, and effective use in synthetic protocols.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its application in a laboratory setting. These properties dictate the conditions required for reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 151412-12-3 | [1][2] |

| Molecular Formula | C₈H₈BrF | [2][3] |

| Molecular Weight | 203.05 g/mol | [2] |

| Physical Form | Liquid | [1][3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 97-101 °C at 15 Torr | [4] |

| Refractive Index | 1.5450-1.5500 @ 20°C | [3] |

| Purity | ≥96.0% - 98% | [1][3] |

Synthetic Applications: An Overview

Due to its chemical structure, this compound is primarily used as a building block in organic synthesis. The presence of the reactive benzyl bromide group allows for its participation in nucleophilic substitution reactions. This makes it a key reagent for introducing the 2-fluoro-3-methylbenzyl group into molecules, a common strategy in medicinal chemistry to modulate the biological activity of a compound.[5] A frequent application is in the synthesis of ethers and esters by reacting it with alcohols or carboxylic acids, respectively.

The following diagram illustrates a general experimental workflow for the utilization of this compound in a Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers.[6][7]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common method for determining the boiling point of a small quantity of liquid involves a Thiele tube or a similar heating apparatus.[9][10]

-

Preparation : A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Heating : The fusion tube is attached to a thermometer and heated in a controlled manner using a heating block or Thiele tube.[9][11]

-

Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement : The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance. An Abbe refractometer is a common instrument for this measurement.

-

Calibration : The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application : A few drops of this compound are placed on the prism of the refractometer.

-

Measurement : The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements : H314 - Causes severe skin burns and eye damage.[1]

-

Signal Word : Danger.[1]

-

Precautionary Statements :

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Storage should be in a cool, dry place away from incompatible materials.

References

- 1. This compound | 151412-12-3 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]

- 5. 3-Methylbenzyl bromide (620-13-3) at Nordmann - nordmann.global [nordmann.global]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl bromide (CAS: 151412-12-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl bromide, a key intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its relevance in the context of drug discovery, particularly as a potential building block for modulators of the Stearoyl-CoA desaturase 1 (SCD1) signaling pathway.

Chemical and Physical Properties

This compound, with the CAS number 151412-12-3, is a substituted aromatic halide. It is a clear, colorless liquid at room temperature.[1][2] The presence of a fluorine atom and a methyl group on the benzene ring, along with the reactive benzyl bromide moiety, makes it a versatile reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 151412-12-3 | [3][4] |

| Molecular Formula | C₈H₈BrF | [3][5] |

| Molecular Weight | 203.05 g/mol | [3][5] |

| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene | [1][2] |

| Synonyms | α-Bromo-2-fluoro-m-xylene | [4] |

| Appearance | Clear colorless liquid | [1][2] |

| Purity | ≥96.0% to 98% | [1][2][6] |

| Boiling Point | 168 °C at 15 mmHg | [4][6] |

| Refractive Index | 1.5450-1.5500 @ 20 °C | [1][2] |

| Storage Temperature | Ambient | [4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is available through the NIST WebBook.[3][5] The spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl and methylene groups, C=C stretching of the aromatic ring, and C-F and C-Br stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for this compound is also noted as being available from NIST.[3][5] The mass spectrum would likely show the molecular ion peak and fragmentation patterns characteristic of a benzyl bromide, including the loss of the bromine atom and subsequent rearrangements of the resulting benzyl cation.

Synthesis and Reactivity

Synthesis

A generalized workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

A potential alternative synthetic route could involve the reduction of 2-fluoro-3-methylbenzoic acid to the corresponding benzyl alcohol, followed by conversion to the benzyl bromide using a reagent like phosphorus tribromide or hydrobromic acid.

Reactivity and Experimental Protocols

This compound is an electrophilic alkylating agent. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity makes it a useful reagent for introducing the 2-fluoro-3-methylbenzyl group into various molecules.

A common application of benzyl bromides is the N-alkylation of amines and heterocyclic compounds. Below is a generalized experimental protocol for the N-alkylation of a generic amine with a benzyl bromide, which can be adapted for this compound.

Generalized Experimental Protocol for N-Alkylation:

-

Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask is added a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents).

-

Addition of Alkylating Agent: this compound (1.0-1.2 equivalents) is added to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(2-fluoro-3-methylbenzyl)amine derivative.

Caption: Generalized experimental workflow for N-alkylation reactions.

Applications in Drug Discovery: Targeting the SCD1 Signaling Pathway

While direct biological activity of this compound is not documented, its utility as a synthetic intermediate is highlighted by its potential to be incorporated into molecules targeting various biological pathways. A patent for inhibitors of Stearoyl-CoA desaturase 1 (SCD1) lists a structurally similar compound, 6-chloro-2-fluoro-3-methylbenzyl bromide, as a potential reactant.[7] This suggests that derivatives of this compound could also be investigated as SCD1 inhibitors.

SCD1 is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][8] The activity of SCD1 is implicated in various diseases, including metabolic disorders, obesity, and cancer.[8][9] Inhibition of SCD1 has emerged as a promising therapeutic strategy for these conditions.

The SCD1 signaling pathway is complex and intersects with several other critical cellular signaling cascades, including the PI3K/AKT and Wnt/β-catenin pathways.[1][3][7] By modulating the levels of MUFAs, SCD1 can influence membrane fluidity, lipid raft composition, and the activity of membrane-associated signaling proteins.

A simplified representation of the SCD1 signaling pathway and its downstream effects is shown below:

Caption: Simplified overview of the SCD1 signaling pathway and its potential inhibition.

The development of novel SCD1 inhibitors is an active area of research. The incorporation of the 2-fluoro-3-methylbenzyl moiety could potentially enhance the binding affinity and pharmacokinetic properties of these inhibitors.

Safety and Handling

This compound is classified as a corrosive substance.[6] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents, particularly inhibitors of the SCD1 enzyme. This guide has provided a summary of its known properties, inferred synthetic and reaction protocols, and highlighted its relevance in the context of cancer and metabolic disease research. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 151412-12-3 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - OAK Open Access Archive [oak.novartis.com]

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-2-fluoro-3-methylbenzene, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in drug discovery, adhering to the highest standards of scientific accuracy and data presentation.

Chemical Identity and Properties

1-(Bromomethyl)-2-fluoro-3-methylbenzene, also known by its synonym 2-fluoro-3-methylbenzyl bromide, is a substituted toluene derivative. Its structure features a benzene ring with a bromomethyl, a fluoro, and a methyl group at positions 1, 2, and 3, respectively. This trifunctional arrangement makes it a versatile reagent for the introduction of the 2-fluoro-3-methylbenzyl moiety in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers for 1-(bromomethyl)-2-fluoro-3-methylbenzene

| Identifier | Value |

| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene[1][2] |

| Synonym(s) | This compound, alpha-Bromo-2-fluoro-m-xylene[1] |

| CAS Number | 151412-12-3[1][2][3] |

| Molecular Formula | C₈H₈BrF[2][3] |

| InChI Key | DCGWFNZSJBIAKE-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=C(F)C(CBr)=CC=C1[2] |

Table 2: Physicochemical Properties of 1-(bromomethyl)-2-fluoro-3-methylbenzene

| Property | Value |

| Molecular Weight | 203.05 g/mol [1][3] |

| Appearance | Clear, colorless liquid[2] |

| Purity | ≥96.0% (GC)[2] |

| Refractive Index (n20/D) | 1.5450-1.5500 @ 20°C[2] |

| Flash Point | 168°C/15mm[1] |

| Storage Temperature | Ambient Temperature[1] |

Table 3: Safety Information for 1-(bromomethyl)-2-fluoro-3-methylbenzene

| Hazard | Description |

| GHS Pictogram(s) | GHS05 (Corrosion)[1] |

| Signal Word | Danger[1] |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage[1] |

| Precautionary Statement(s) | P260, P271, P280[1] |

Synthesis of 1-(Bromomethyl)-2-fluoro-3-methylbenzene

The synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene typically proceeds via the radical bromination of the corresponding toluene derivative, 2-fluoro-3-methyltoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-Fluoro-3-methyltoluene

This protocol is a representative method for the synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene.

Materials:

-

2-Fluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or acetonitrile (solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in the chosen solvent (e.g., CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the solid NBS is consumed and has been converted to succinimide, which will float on top of the CCl₄.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 1-(bromomethyl)-2-fluoro-3-methylbenzene can be purified by vacuum distillation to obtain a clear, colorless liquid.

Applications in Drug Discovery and Development

Substituted benzyl bromides, such as 1-(bromomethyl)-2-fluoro-3-methylbenzene, are valuable intermediates in the synthesis of pharmaceutical compounds.[5][6] The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the 2-fluoro-3-methylbenzyl moiety to a variety of molecular scaffolds. This is a common strategy in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.

The presence of a fluorine atom in a drug candidate can significantly enhance its pharmacological properties. Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to the target protein through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups. These beneficial effects make fluorinated building blocks highly sought after in medicinal chemistry.

Hypothetical Application: Synthesis of a Kinase Inhibitor

Kinase inhibitors are a major class of drugs, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that is further functionalized to achieve high potency and selectivity. 1-(Bromomethyl)-2-fluoro-3-methylbenzene can be used to introduce a substituted benzyl group onto such a core, which can then occupy a hydrophobic pocket in the kinase's active site.

Conclusion

1-(Bromomethyl)-2-fluoro-3-methylbenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique substitution pattern provides a strategic tool for medicinal chemists to introduce a fluorinated benzyl group, potentially enhancing the pharmacokinetic and pharmacodynamic properties of new drug candidates. The synthesis of this compound is straightforward, relying on well-established radical bromination methodologies. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of specialized building blocks like 1-(bromomethyl)-2-fluoro-3-methylbenzene in the drug development pipeline is expected to increase.

References

- 1. This compound | 151412-12-3 [sigmaaldrich.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound [webbook.nist.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-Methylbenzyl bromide (620-13-3) at Nordmann - nordmann.global [nordmann.global]

- 6. nbinno.com [nbinno.com]

2-Fluoro-3-methylbenzyl bromide molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzyl Bromide

This guide provides essential physicochemical data for this compound, a key reagent in various organic synthesis applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H8BrF | [1][2] |

| Molecular Weight | 203.052 g/mol | [1] |

| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene | [2] |

| CAS Registry Number | 151412-12-3 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be found in specialized organic chemistry literature. The primary application of this compound is as an alkylating agent in the synthesis of more complex molecules. Methodologies for its use will vary depending on the specific reaction and substrate.

Molecular Structure and Connectivity

The structural arrangement of this compound is a key determinant of its reactivity. The molecule consists of a central benzene ring substituted with a fluorine atom, a methyl group, and a bromomethyl group. The relative positions of these substituents are critical to its chemical behavior.

Caption: Logical diagram of the molecular components of this compound.

References

Synthesis of 2-Fluoro-3-methylbenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for 2-Fluoro-3-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two robust synthetic methodologies: free-radical bromination using N-Bromosuccinimide (Wohl-Ziegler reaction) and photobromination with molecular bromine. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate laboratory application.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of the target compound, this compound, is provided below. This data is essential for product identification and quality control.

| Property | Value | Reference |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-3-methylbenzene | [1] |

| Synonyms | α-Bromo-2-fluoro-m-xylene | |

| CAS Number | 151412-12-3 | [1][2] |

| Molecular Formula | C₈H₈BrF | [2] |

| Molecular Weight | 203.05 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity (Typical) | ≥96.0% (GC) | [1] |

| Refractive Index (@20°C) | 1.5450-1.5500 | [1] |

| Flash Point | 168°C/15mm | |

| Storage Temperature | Ambient |

Synthesis Routes

The primary and most effective method for the synthesis of this compound is the selective free-radical bromination of the benzylic methyl group of 2-fluoro-3-methyltoluene. This transformation can be achieved through two principal pathways, which are visualized in the workflow diagram below.

Caption: General workflow for the synthesis of this compound.

Route 1: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a widely used method for the selective benzylic bromination of alkylarenes.[3][4] This reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation. The use of N-Bromosuccinimide (NBS) as the bromine source allows for a low and constant concentration of bromine in the reaction mixture, which favors substitution at the benzylic position over addition to the aromatic ring.

Caption: Free-radical mechanism of the Wohl-Ziegler bromination.

Experimental Protocol (Adapted from a general Wohl-Ziegler procedure):

Materials:

-

2-Fluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Acetonitrile (CH₃CN) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

| Parameter | Value |

| Solvent | Acetonitrile or Carbon Tetrachloride (use of CCl₄ is discouraged due to toxicity) |

| Initiator | AIBN or Benzoyl Peroxide |

| Temperature | Reflux |

| Reaction Time | 2-4 hours (monitor for completion) |

| Work-up | Aqueous wash and extraction |

| Purification | Vacuum Distillation |

| Expected Yield | 70-85% (based on similar reactions) |

Route 2: Photobromination with Molecular Bromine

Direct bromination of the benzylic position can also be achieved using molecular bromine (Br₂) under photochemical conditions. This method involves the homolytic cleavage of the Br-Br bond by UV light to generate bromine radicals, which then initiate the free-radical substitution reaction. Careful control of the reaction conditions is necessary to minimize side reactions, such as aromatic ring bromination.

Caption: Free-radical mechanism of photobromination.

Experimental Protocol (Adapted from the synthesis of 2-fluoro-4-bromobenzyl bromide): [5]

Materials:

-

2-Fluoro-3-methyltoluene

-

Molecular Bromine (Br₂)

-

UV lamp (wavelength >300 nm)

Procedure:

-

Charge a reaction vessel equipped with a reflux condenser, a dropping funnel, and a UV lamp with 2-fluoro-3-methyltoluene.

-

Heat the 2-fluoro-3-methyltoluene to reflux (approximately 160-180°C).

-

While refluxing and under UV irradiation, add molecular bromine (Br₂) dropwise over a period of 2 hours. The weight ratio of 2-fluoro-3-methyltoluene to bromine should be approximately 4-6:1.

-

After the addition is complete, continue to reflux for a short period to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

The crude product is then purified by vacuum distillation. Collect the fraction distilling at the appropriate temperature and pressure for this compound.

| Parameter | Value | Reference |

| Reagent Ratio | 2-Fluoro-3-methyltoluene : Br₂ (w/w) = 4-6 : 1 | [5] |

| Temperature | 160-180°C (Reflux) | [5] |

| Initiation | UV light (wavelength > 300 nm) | [5] |

| Reaction Time | 2 hours (for bromine addition) | [5] |

| Purification | Vacuum Distillation | [5] |

| Expected Yield | 60-75% (based on a similar reaction) | [5] |

Conclusion

Both the Wohl-Ziegler bromination with NBS and photobromination with molecular bromine are effective methods for the synthesis of this compound from 2-fluoro-3-methyltoluene. The choice of method may depend on the available equipment, safety considerations, and desired scale of the reaction. The Wohl-Ziegler reaction is often preferred for laboratory-scale synthesis due to the use of a solid, less hazardous bromine source. For larger-scale industrial production, photobromination with molecular bromine can be a more cost-effective option, provided that appropriate safety measures for handling bromine and UV radiation are in place. The provided protocols, adapted from established procedures for similar compounds, offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

Spectral Analysis of 2-Fluoro-3-methylbenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-3-methylbenzyl bromide (CAS No. 151412-12-3), a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental Infrared (IR) spectroscopy data. Furthermore, it outlines the standard experimental protocols for obtaining such spectra and visualizes the analytical workflows.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Due to the limited availability of experimental NMR and MS data in public databases, the NMR and MS data presented here are predicted based on computational models and analysis of structurally similar compounds. The IR data is based on experimental findings from the NIST WebBook.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | m | Aromatic Protons (3H) |

| 4.5 | s | -CH₂Br (2H) |

| 2.3 | s | -CH₃ (3H) |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~138 (d) | Quaternary Aromatic Carbon |

| ~132 (d) | Aromatic CH |

| ~128 (d) | Aromatic CH |

| ~125 (d) | Aromatic CH |

| ~124 (d) | Quaternary Aromatic Carbon |

| ~30 | -CH₂Br |

| ~14 | -CH₃ |

Predicted in CDCl₃

Table 3: Predicted and Experimental Spectral Data (MS, IR)

| Spectroscopic Technique | Data Type | Value | Interpretation/Assignment |

| Mass Spectrometry (Predicted) | m/z | 202/204 | Molecular Ion Peak [M]⁺, [M+2]⁺ (due to Br isotopes) |

| m/z | 123 | Loss of Br radical | |

| m/z | 91 | Tropylium ion fragment | |

| Infrared Spectroscopy (Experimental) | Wavenumber (cm⁻¹) | ~3000 | Aromatic C-H Stretch |

| Wavenumber (cm⁻¹) | ~1600, ~1480 | Aromatic C=C Stretch | |

| Wavenumber (cm⁻¹) | ~1220 | C-F Stretch | |

| Wavenumber (cm⁻¹) | ~1210 | -CH₂- Wag | |

| Wavenumber (cm⁻¹) | ~680 | C-Br Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols represent standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard proton pulse program.

-

Typically, 8-16 scans are sufficient.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard carbon pulse program with proton decoupling.

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this is typically done via direct injection or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). Note the isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

-

Identify the major fragment ions and propose their structures.

-

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-methylbenzyl bromide

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-3-methylbenzyl bromide, a compound utilized in organic synthesis. Due to its chemical nature as a substituted benzyl bromide, it is expected to exhibit properties similar to other lachrymatory and corrosive benzyl halides. Adherence to the safety measures outlined in this document is crucial to mitigate potential risks in a laboratory setting.

Core Safety and Hazard Information

Chemical Identity:

-

IUPAC Name: 1-(bromomethyl)-2-fluoro-3-methylbenzene[1]

-

Synonyms: alpha-Bromo-2-fluoro-m-xylene[1]

-

Molecular Formula: C₈H₈BrF[2]

-

Molecular Weight: 203.052 g/mol [2]

Hazard Identification: this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

-

GHS Pictograms: GHS05 (Corrosion)[1]

-

Signal Word: Danger[1]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related, structurally similar compounds to provide a comparative overview of their physical and chemical properties.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Fluorobenzyl bromide | 3-Methylbenzyl bromide | Benzyl bromide |

| CAS Number | 151412-12-3[1][2] | 446-48-0[4] | 620-13-3 | 100-39-0[5] |

| Molecular Formula | C₈H₈BrF[2] | C₇H₆BrF[4] | C₈H₉Br | C₇H₇Br[5] |

| Molecular Weight | 203.05 g/mol [2] | 189.02 g/mol [4] | 185.06 g/mol | 171.03 g/mol |

| Physical Form | Liquid[1] | Liquid[4] | Liquid | Liquid |

| Boiling Point | Not available | 84-85 °C / 15 mmHg[4] | Not available | Not available |

| Flash Point | 168°C / 15mm[1] | 83 °C (closed cup)[4] | 82 °C (closed cup) | Not available |

| Refractive Index | 1.5450-1.5500 @ 20°C[6] | n20/D 1.552[4] | n20/D 1.566 | Not available |

| Density | Not available | 1.567 g/mL at 25 °C[4] | 1.37 g/mL at 25 °C | Not available |

Table 2: Hazard Classification

| Hazard | This compound | 2-Fluorobenzyl bromide | 3-Methylbenzyl bromide | Benzyl bromide |

| Skin Corrosion/Irritation | Causes severe skin burns (H314)[1][3] | Skin Corrosion 1B (H314)[4] | Skin Corrosion 1B (H314) | Skin Irritation 2 (H315)[5] |

| Serious Eye Damage/Irritation | Causes serious eye damage (part of H314)[1][3] | Causes serious eye damage (part of H314)[4] | Causes serious eye damage (part of H314) | Serious Eye Irritation 2A (H319)[5] |

| Respiratory Irritation | Not specified, but P260 (Do not breathe...) is advised[1][3] | STOT SE 3 (H335)[4] | May cause respiratory irritation (H335)[7] | STOT SE 3 (H335)[5] |

| Acute Toxicity | Not specified | Not specified | Acute Toxicity 4 (Oral) (H302), Acute Toxicity (Inhalation) | Not specified |

| Flammability | Combustible liquid (implied by high flash point)[1] | Combustible corrosive material[4] | Combustible | Combustible liquid (H227)[5] |

Experimental Protocols: Safe Handling and Use

Given the hazardous nature of this compound, a strict experimental protocol must be followed to ensure the safety of laboratory personnel.

1. Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood with sufficient ventilation.[8]

-

An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]

2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[4]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[11]

-

Ensure full body coverage; no exposed skin.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

3. General Handling Procedures:

-

Avoid direct contact with the substance.[8]

-

Do not breathe vapors or mists.[9]

-

Keep away from sources of ignition as the material may be combustible.[10][11]

-

Use non-sparking tools.[5]

-

Wash hands thoroughly after handling.[12]

4. Storage:

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed.[8]

-

The compound may be sensitive to light and moisture; store accordingly.[5][8][13] An inert atmosphere (e.g., under argon) may be required for long-term storage.[13]

-

Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9][10]

5. Spill and Emergency Procedures:

-

Spill: In the event of a spill, evacuate the area.[11] Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9] Collect the absorbed material into a suitable, labeled container for disposal.[14] Do not let the chemical enter drains.[11]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[14] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

6. First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3]

Visualized Workflows and Relationships

To further aid in the safe handling and risk assessment of this compound, the following diagrams illustrate key processes and logical relationships.

Caption: General workflow for handling hazardous chemicals.

Caption: Risk assessment process for reactive intermediates.

Caption: Decision tree for chemical spill response.

References

- 1. This compound | 151412-12-3 [sigmaaldrich.cn]

- 2. This compound [webbook.nist.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. msds.nipissingu.ca [msds.nipissingu.ca]

Technical Guide: 2-Fluoro-3-methylbenzyl bromide - Purity and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of 2-Fluoro-3-methylbenzyl bromide (CAS No. 151412-12-3), a key intermediate in organic synthesis. This document outlines its physical and chemical properties, methods for purity assessment, and a representative synthetic protocol.

Physicochemical Properties and Appearance

This compound is a reactive organic compound utilized in the synthesis of a variety of more complex molecules. Its appearance and physical properties are crucial indicators of its quality.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151412-12-3 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Refractive Index | 1.5450-1.5500 @ 20°C | [2] |

| Purity (by GC) | ≥96.0% to 99% | [1][2] |

| Synonyms | 1-(bromomethyl)-2-fluoro-3-methylbenzene, α-Bromo-2-fluoro-m-xylene |

One supplier has noted the appearance as a "White powder"[1], which may indicate the substance can exist as a low-melting solid or that different suppliers provide it in different forms. However, the majority of sources describe it as a liquid[2][3].

Purity Assessment

The purity of this compound is most commonly determined by Gas Chromatography (GC), with typical purities ranging from ≥96.0% to 99%[1][2].

Table 2: Summary of Reported Purity Levels

| Purity Level | Analytical Method | Reference |

| ≥96.0% | Gas Chromatography (GC) | [2] |

| 97% | Not specified | |

| 98% | Not specified | |

| 99% | Not specified | [1] |

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

While a specific, validated GC method for this compound is not publicly available in the searched literature, a general protocol based on methods for similar alkyl halides can be employed.

Objective: To determine the purity of a sample of this compound by assessing the area percentage of the main peak.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Autosampler or manual injection system.

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound sample.

-

High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

GC Conditions (Representative):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Detector Temperature (FID): 300°C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Helium): 25 mL/min.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Injection: Inject the prepared sample into the GC system.

-

Data Acquisition: Record the chromatogram for the duration of the run.

-

Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound to determine its purity.

Synthesis and Purification

A common and effective method for the synthesis of benzylic bromides from the corresponding toluenes is through free-radical bromination using N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Fluoro-3-methyltoluene.

-

N-Bromosuccinimide (NBS).

-

A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).

-

Anhydrous solvent (e.g., carbon tetrachloride or a safer alternative like acetonitrile).

-

Reaction flask, condenser, magnetic stirrer, and heating mantle.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methyltoluene in the chosen anhydrous solvent.

-

Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator (catalytic amount) to the flask.

-

Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide by-product and wash it with a small amount of the solvent.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Workflow for Quality Assessment

The following diagram illustrates a typical workflow for the quality assessment of this compound.

References

A Technical Guide to 2-Fluoro-3-methylbenzyl bromide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-3-methylbenzyl bromide, a key building block in synthetic organic chemistry, with a focus on its application in the development of novel therapeutic agents. This document details available suppliers, physicochemical properties, and its utility in the synthesis of biologically active molecules, particularly kinase inhibitors.

Introduction to this compound

This compound, with the CAS number 151412-12-3, is a substituted aromatic halide widely employed as an alkylating agent in organic synthesis. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the physicochemical properties and biological activity of its derivatives. The fluorinated benzyl moiety is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] This guide will explore the procurement of this reagent for research purposes and its application in the synthesis of targeted therapies.

Suppliers and Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The quality and purity of the reagent are critical for reproducible experimental outcomes. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity | Physical Form | CAS Number | Additional Notes |

| Thermo Scientific Chemicals | ≥96.0% (GC) | Liquid | 151412-12-3 | Clear, colorless appearance. Refractive index: 1.5450-1.5500 @ 20°C.[2][3] |

| Sigma-Aldrich (via Apollo Scientific) | 98% | Liquid | 151412-12-3 | Synonym: 1-(Bromomethyl)-2-fluoro-3-methylbenzene. Flash point: 168°C/15mm.[4][5] |

| Zhejiang Jiuzhou Chem Co., Ltd. | 99% | White powder | 151412-12-3 | Offered for applications in "healing drugs".[6] |

| United States Biological | Highly Purified | - | 118745-63-4 (Isomer) | Used in synthesis of ENPP2 inhibitors and angiogenesis inhibitors. Note: This is an isomer.[7] |

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | [2][3][8] |

| Molecular Weight | 203.05 g/mol | [8] |

| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene | [2][3] |

| Boiling Point | 185 °C/340 mmHg (for 3-methylbenzyl bromide) | [9] |

| Density | 1.37 g/mL at 25 °C (for 3-methylbenzyl bromide) | [9] |

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent primarily used for the introduction of the 2-fluoro-3-methylbenzyl group into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinase inhibitors are a major focus of drug development. The RAS-RAF-MEK-ERK signaling pathway is a key cascade that regulates cell proliferation and survival, and mutations in this pathway are common in many cancers.[10]

Fluorinated aromatic moieties are often incorporated into kinase inhibitors to enhance their binding affinity and selectivity.[10] this compound can be used to synthesize precursors for kinase inhibitors that target components of the RAS-RAF-MEK-ERK pathway.

Below is a diagram illustrating a hypothetical workflow for the synthesis of a kinase inhibitor scaffold using this compound.

The following diagram illustrates the role of a hypothetical kinase inhibitor, derived from a 2-fluoro-3-methylbenzyl-containing scaffold, in blocking the RAS-RAF-MEK-ERK signaling pathway.

Synthesis of Antiviral Agents

Fluorinated nucleoside and nucleotide analogs are a cornerstone of antiviral therapy.[11] The introduction of fluorine into the sugar or base moiety can confer resistance to metabolic degradation and enhance antiviral activity. While this compound is not directly incorporated into a nucleoside, it can be used to alkylate nucleobases or other heterocyclic systems as part of the synthesis of novel antiviral compounds.[12][13]

Experimental Protocols

The primary use of this compound in research is as an alkylating agent. Below are general protocols for N-alkylation and O-alkylation, which are common transformations for this type of reagent.

General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol is a representative example of how this compound can be used to alkylate a nitrogen-containing heterocycle, a common step in the synthesis of biologically active molecules.

Materials:

-

This compound

-

Heterocyclic amine (e.g., substituted pyrimidine or imidazole)

-

Base (e.g., potassium carbonate, cesium carbonate, or sodium hydride)

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the heterocyclic amine (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

The following diagram outlines the general workflow for this N-alkylation protocol.

General Procedure for O-Alkylation of a Phenol

This protocol describes a general method for the synthesis of benzyl ethers from phenols, a reaction for which this compound is well-suited.

Materials:

-

This compound

-

Phenolic compound

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., acetone, DMF, or acetonitrile)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary

Procedure:

-

To a solution of the phenol (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

-

Add this compound (1.1 equivalents) to the mixture. A phase-transfer catalyst may be added at this stage if a two-phase system is used.

-

The reaction mixture is stirred at room temperature or refluxed until the reaction is complete, as monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by flash chromatography or recrystallization to yield the pure O-alkylated product.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it a reagent of significant interest for researchers in these fields. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. As with all chemical reagents, appropriate safety precautions should be taken, and the Safety Data Sheet (SDS) should be consulted before use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 151412-12-3 [sigmaaldrich.com]

- 6. This compound, CasNo.151412-12-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. usbio.net [usbio.net]

- 8. This compound [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Fluoro-3-methylbenzyl Bromide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-3-methylbenzyl bromide is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-fluoro-3-methylbenzyl moiety into a wide range of molecular scaffolds. Its reactivity is primarily centered around the labile benzylic bromide, which is susceptible to a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the principal reactions of this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Nucleophilic Substitution Reactions

The benzylic position of this compound is highly activated towards nucleophilic attack, readily undergoing S(_N)2 reactions with a diverse array of nucleophiles. This reactivity allows for the facile formation of carbon-heteroatom and carbon-carbon bonds.

Cyanation: Synthesis of 2-Fluoro-3-methylbenzyl Cyanide

The reaction with cyanide ions provides a direct route to the corresponding benzyl cyanide, an important intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Table 1: Cyanation of Benzyl Halides

| Benzyl Halide | Cyanide Source | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl chloride | NaCN | aq. EtOH | Reflux | 4 h | 80-90 | [1] |

| Benzyl bromide | NaCN | DMSO | Ambient | Overnight | 73 | [2] |

| p-Chlorobenzyl chloride | NaCN | H(_2)O | 70 °C | 3 h | 95 (conversion) | [3] |

Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzyl Cyanide

To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.5 eq) is added.[4] The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is quenched by the addition of water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2-fluoro-3-methylbenzyl cyanide, which can be further purified by distillation or chromatography.

Caption: S(_N)2 reaction of this compound with sodium cyanide.

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of benzyl ethers from this compound and a variety of alcohols or phenols.[5][6] The reaction proceeds via an S(_N)2 mechanism where an alkoxide or phenoxide ion displaces the bromide.[5]

Table 2: Williamson Ether Synthesis with Benzyl Halides

| Alcohol/Phenol | Benzyl Halide | Base | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 4-Ethylphenol | Methyl iodide | 25% NaOH | TBAB | - | Reflux | - | [7] |

| Phenol | Benzyl bromide | K(_2)CO(_3) | - | - | - | ~100 | [8] |

Experimental Protocol: Synthesis of a 2-Fluoro-3-methylbenzyl Ether

To a solution of the desired alcohol or phenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C to form the corresponding alkoxide or phenoxide. After cessation of hydrogen evolution, this compound (1.0 eq) is added, and the reaction mixture is stirred at room temperature or gently heated until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude ether is purified by column chromatography. For reactions involving phenols, a weaker base such as potassium carbonate can be employed.[8]

Caption: Williamson ether synthesis workflow.

Azidation

The reaction with sodium azide is a straightforward method to introduce an azide functionality, which is a versatile precursor for the synthesis of amines via reduction or for use in click chemistry.

Table 3: Synthesis of Benzyl Azides from Benzyl Bromides

| Benzyl Bromide | Azide Source | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl bromide | NaN(_3) | DMSO | Ambient | Overnight | 73 | [2] |

| 2-Fluorobenzyl bromide | NaN(_3) | - | - | - | 75 | [9] |

| Substituted Benzyl bromides | NaN(_3) | DMF | Room Temp | 12 h | up to 99 | [10] |

Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzyl Azide

In a round-bottom flask, this compound (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium azide (1.5 - 2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.[10] After the reaction is complete, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the benzyl azide.

Alkylation of Amines

This compound can be used to alkylate primary and secondary amines to form the corresponding secondary and tertiary amines, respectively.[11] However, overalkylation to form a mixture of products can be an issue.[12][13]

Experimental Protocol: N-Alkylation of an Amine

To a solution of the primary or secondary amine (1.0 eq) in a solvent such as acetonitrile or DMF, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq) is added. This compound (1.0 eq) is then added, and the reaction is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Grignard Reagent Formation

Benzyl halides are known to form Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.[14]

Experimental Protocol: Preparation of 2-Fluoro-3-methylbenzylmagnesium Bromide

Caution: This reaction must be carried out under strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used.

Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium. A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required to start the reaction, which is then typically self-sustaining. After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting Grignarnd reagent solution can be used directly in subsequent reactions.[15][16][17]

Caption: Formation of a Grignard reagent from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester.

Table 4: Suzuki-Miyaura Coupling of Benzyl Halides with Aryltrifluoroborates

| Benzyl Bromide | Aryltrifluoroborate | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl(_2)(dppf)·CH(_2)Cl(_2) | Cs(_2)CO(_3) | THF/H(_2)O | 77 °C | - | [18] |

| Substituted benzyl bromides | Various aryltrifluoroborates | PdCl(_2)(dppf)·CH(_2)Cl(_2) | Cs(_2)CO(_3) | CPME/H(_2)O | 90 °C | up to 97 | [18] |

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), an arylboronic acid or ester (1.1 eq), a palladium catalyst such as Pd(PPh(_3))(_4) or PdCl(_2)(dppf) (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2.0 eq) is placed in a reaction vessel. A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added. The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[19][20]

Table 5: Heck-type Reaction of Fluorinated Alkyl Bromides with Alkenes

| Alkyl Bromide | Alkene | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-bromo-1,1,1-trifluorohexane | Various alkenes | PdCl(_2)(PPh(_3))(_2) | Xantphos | KOAc | DCE | 80 °C | 16 h | up to 90 | [21] |

Experimental Protocol: Heck Reaction

In a reaction vessel, this compound (1.0 eq), the alkene (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)(_2), 5 mol%), a phosphine ligand such as triphenylphosphine (10 mol%), and a base such as triethylamine or potassium carbonate (1.5 eq) are combined in a suitable solvent like DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Phase-Transfer Catalysis

For reactions involving a water-soluble inorganic salt and an organic-soluble substrate like this compound, a phase-transfer catalyst (PTC) can significantly enhance the reaction rate.[22][23] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used PTCs.[23] They facilitate the transport of the anion of the inorganic salt from the aqueous phase to the organic phase where the reaction occurs. This technique is particularly useful for nucleophilic substitution reactions like cyanation and azidation.

Experimental Protocol: Phase-Transfer Catalyzed Cyanation

A mixture of this compound (1.0 eq) in an organic solvent like toluene, an aqueous solution of sodium cyanide (1.5 eq), and a catalytic amount of a phase-transfer catalyst such as TBAB (5 mol%) is vigorously stirred at an elevated temperature. The reaction is monitored until completion. The organic layer is then separated, washed with water and brine, dried, and concentrated to give the product.

Caption: Mechanism of phase-transfer catalysis for a cyanation reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 4. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Amine alkylation - Wikipedia [en.wikipedia.org]

- 12. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 22. alfachemic.com [alfachemic.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-3-methylbenzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-3-methylbenzyl bromide as a key reagent in organic synthesis, particularly in the development of biologically active molecules. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate its application in research and development.

Introduction

This compound is a substituted aromatic electrophile widely employed as an alkylating agent in organic synthesis. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the physicochemical and pharmacological properties of the target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides steric bulk and can modulate electronic properties. This reagent is particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents.

Key Applications

The primary application of this compound is in the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of pharmaceutical drug candidates. The 2-fluoro-3-methylbenzyl moiety can be introduced to serve as a key pharmacophore, interacting with biological targets. A notable area of application is in the development of inhibitors for the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Experimental Protocols

Protocol 1: N-Alkylation of a Heterocyclic Core (e.g., Imidazo[4,5-b]pyridine)

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine using this compound. The reaction conditions can be optimized for different substrates.

Materials:

-

Heterocyclic substrate (e.g., 2-amino-3H-imidazo[4,5-b]pyridine)

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the heterocyclic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve the reactants (concentration approx. 0.1-0.5 M).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-